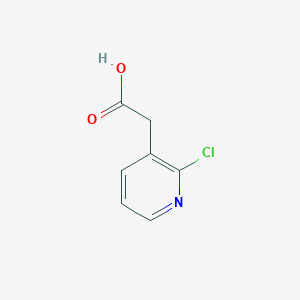

2-(2-Chloropyridin-3-yl)acetic acid

Übersicht

Beschreibung

Synthesis Analysis

Several papers discuss the synthesis of compounds related to "2-(2-Chloropyridin-3-yl)acetic acid." For instance, the synthesis of 2-aryl(pyrrolidin-4-yl)acetic acids as potent agonists of S1P receptors involves the creation of analogs with good pharmacokinetic properties in rats . Another study reports the synthesis of 2-(pyrrolidine-3-yl)acetic acid derivatives using intermolecular [2+2]-photocycloaddition as key steps . Additionally, the preparation of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines by acylation with anhydrides followed by Michael addition is described, with a focus on the regioselectivity of the reaction .

Molecular Structure Analysis

The molecular structures of related compounds have been characterized using various techniques. For example, the structure of (4-oxo-1,4-dihydropyridin-1-yl)acetic acid was determined, revealing the formation of a linear helical chain in the crystal form . The novel compound 2-oxo-1,2-dihydropyridine-1-acetic acid was characterized by X-ray diffraction, showing a ketonic configuration and one-dimensional folded chain structure in the solid state . The structure of {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid was also elucidated, with the crystal structure stabilized by intermolecular hydrogen bonds .

Chemical Reactions Analysis

The papers provided do not directly discuss chemical reactions involving "this compound." However, they do mention reactions related to the synthesis of similar compounds. For instance, the nucleophilic displacement of chloride from the chloroacetate ion in water is mentioned in the synthesis of a related pyridine derivative . The Michael addition reaction is also a key step in the synthesis of imidazo[1,2-a]pyridin-3-yl acetic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in several studies. The compound 2-oxo-1,2-dihydropyridine-1-acetic acid was characterized by elemental analysis, IR spectrum, and single crystal X-ray diffraction, providing insights into its crystallography and molecular conformation . The study of hydrochloride crystals based on 2-(imidazo[1,2-a]pyridin-2-yl)-2-oxoacetic acid radical investigated the relationship between magnetic properties and crystal-stacking structures, revealing low magnetic susceptibilities and unusual magnetic behavior .

Wissenschaftliche Forschungsanwendungen

Organic Acids in Industrial Applications

Organic acids, such as acetic acid, play a significant role in industrial applications, particularly in acidizing operations for carbonate and sandstone formations. These operations are crucial for enhancing the permeability of geological formations to increase oil and gas production. Weak and less corrosive chemicals like acetic acid are preferred over stronger acids like hydrochloric acid (HCl) to mitigate issues like high corrosion rates and lack of penetration. Acetic acid, along with other organic acids like formic, citric, and lactic acids, is used for formation damage removal, dissolution of drilling mud filter cakes, and as an iron sequestering agent. The retardation performance of organic acids is highlighted, showing their effectiveness in high-temperature applications and in creating dominant wormhole tests with low corrosion ratings. This broadens the scope of using acetic acid in various field cases and laboratory evaluations, making it a versatile agent in oil and gas operations (Alhamad et al., 2020).

Environmental Implications and Treatment Technologies

Acetic acid's involvement extends to environmental science, particularly in the treatment and recycling of wastewater contaminated with acetic acid from industrial operations. Pervaporation (PV) separation techniques, utilizing polymeric membranes, have been identified as an economical and environmentally clean method for separating acetic acid from aqueous streams. This technology is notable for its efficiency in handling mixtures with close relative volatility, where traditional distillation methods fail or consume high energy. The review on PV separation underscores the industrial importance of recycling acetic acid and offers insights into the developments in membrane processes for wastewater treatment, highlighting the ongoing search for sustainable and cost-effective separation methods (Aminabhavi & Toti, 2003).

Corrosion Inhibition and Material Preservation

The review on organic corrosion inhibitors for cleaning of metals in acidic solutions sheds light on the crucial role of acetic acid and other organic acids in preventing metallic dissolution. These inhibitors, characterized by the presence of heteroatoms (O, S, N, P) and π-electrons, demonstrate the capability to protect ferrous and non-ferrous metals against corrosion in aggressive acidic media. This research emphasizes the economic and effective methods of using organic inhibitors, including acetic acid, in industrial cleaning processes like acid pickling and descaling, contributing to the maintenance and longevity of industrial machinery and infrastructure (Goyal et al., 2018).

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-(2-Chloropyridin-3-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding interactions, and changes in gene expression .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular behavior and function .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and subsequent cellular responses. The compound’s binding interactions with enzymes and proteins are crucial for its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating the importance of dosage in determining the compound’s impact on biological systems .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in biochemical processes and its overall impact on metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Understanding these interactions is important for determining the compound’s efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound influences its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors play a crucial role in determining the compound’s biochemical effects and its overall impact on cellular processes .

Eigenschaften

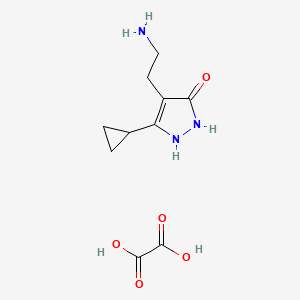

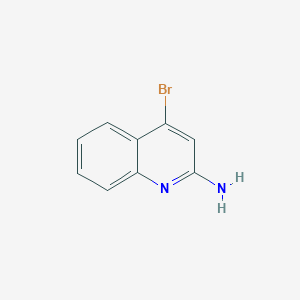

IUPAC Name |

2-(2-chloropyridin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c8-7-5(4-6(10)11)2-1-3-9-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOASBJYTBZMVKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80563461 | |

| Record name | (2-Chloropyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61494-55-1 | |

| Record name | (2-Chloropyridin-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80563461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-chloropyridin-3-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.